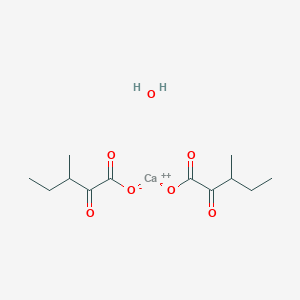

Calcium;3-methyl-2-oxopentanoate;hydrate

Description

Contextualization within Alpha-Keto Acid Chemistry

Alpha-keto acids are organic compounds characterized by a carboxylic acid group and a ketone functional group positioned at the alpha-carbon. Within this broad class, the branched-chain alpha-keto acids (BCKAs) are of significant biochemical interest. These compounds are the keto analogues of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. nih.govnih.gov

The subject of this article, 3-methyl-2-oxopentanoic acid (also known as α-keto-β-methyl-n-valeric acid), is the alpha-keto analogue of the essential amino acid isoleucine. nih.gov It is classified as a short-chain keto acid, meaning its alkyl chain contains fewer than six carbon atoms. foodb.ca In biological systems, 3-methyl-2-oxopentanoic acid is produced from isoleucine through the action of the enzyme branched-chain aminotransferase. nih.gov This keto acid is an important human metabolite and exists in living organisms from bacteria to humans. nih.govfoodb.ca Its metabolism is intrinsically linked to the catabolism of isoleucine, playing a crucial role in amino acid and nitrogen balance. nih.gov

Overview of Calcium Salts of Organic Acids in Biochemical Research

In biochemical and clinical research, the salt form of an organic acid can be as important as the acid itself. Calcium salts of alpha-keto analogues of essential amino acids are particularly significant. google.com Research has shown their effectiveness in studies related to chronic kidney failure. google.com The use of calcium as the cation, rather than sodium, is advantageous as it helps to mitigate problems with ionic balance, a critical consideration in renal conditions. google.com

Furthermore, the calcium salts of BCKAs, including the keto-analogues of valine, leucine, and isoleucine, are of particular interest in scientific investigation. google.com Studies examining the effects of BCKAs in conditions such as hyperammonemia have often utilized their salt forms, including calcium salts. nih.gov These compounds are investigated for their potential to be re-aminated into their corresponding amino acids, a process that could influence nitrogen metabolism. nih.gov The stability and solubility of these calcium salts, such as calcium 3-methyl-2-oxopentanoate (B1228249) which typically appears as a water-soluble white powder, facilitate their use in various research applications. cymitquimica.com

Compound Properties and Identifiers

The following tables provide a summary of the key chemical properties and identifiers for Calcium;3-methyl-2-oxopentanoate and its hydrated forms.

Detailed Research Findings

Research into 3-methyl-2-oxopentanoate, the keto-analogue of isoleucine, is centered on its role within the metabolic pathways of branched-chain amino acids. The metabolism of BCAAs is a dynamic process involving a cycle between the amino acids and their corresponding keto acids (the BCAA-BCKA cycle), primarily occurring between muscle and visceral tissues. nih.gov

In the muscle, BCAAs like isoleucine serve as nitrogen donors for the synthesis of other amino acids, such as glutamate (B1630785). nih.gov This transamination reaction converts the BCAA into its corresponding BCKA. nih.govnih.gov Specifically, 3-methyl-2-oxopentanoic acid is formed from isoleucine. nih.gov This BCKA can then be released from the muscle into circulation. nih.gov

Once in circulation, 3-methyl-2-oxopentanoate can be taken up by other tissues, such as the liver, where it has two primary fates. It can be further catabolized for energy through the action of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov This enzyme complex is a critical control point in BCAA metabolism. nih.gov Alternatively, the BCKA can be re-aminated, converting it back into isoleucine. nih.gov This reversible transamination allows the body to effectively shuttle nitrogen and carbon skeletons between tissues. nih.gov

Studies have provided evidence that subjects with certain metabolic conditions, such as hyperammonemia, can effectively synthesize BCAAs from their corresponding BCKAs. nih.gov This has led to research on BCKA supplementation, often using calcium or ornithine salts, to explore potential benefits. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-methyl-2-oxopentanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAKCARVZYYCEV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Roles and Metabolic Interconnections of 3 Methyl 2 Oxopentanoate

Participation in Branched-Chain Amino Acid Catabolism

The breakdown of the three BCAAs—leucine (B10760876), valine, and isoleucine—initiates with a common set of enzymes before their pathways diverge. nih.gov (S)-3-methyl-2-oxopentanoate is the specific intermediate in the catabolic pathway of isoleucine. nih.gov

(S)-3-methyl-2-oxopentanoate is the direct alpha-keto acid analog of isoleucine. nih.gov In the multi-step process of isoleucine degradation, this keto acid represents the first major transformation product after the initial transamination step. nih.govnih.gov Its presence is a definitive marker of isoleucine catabolism, a process that occurs primarily in muscle tissue. youtube.com

The metabolic journey of isoleucine to (S)-3-methyl-2-oxopentanoate and beyond is defined by two critical enzymatic reactions:

Transamination: The first step in isoleucine catabolism is the transfer of its amino group to α-ketoglutarate. nih.gov This reaction is catalyzed by a branched-chain aminotransferase (BCAT) , an enzyme that requires pyridoxal-5'-phosphate (PLP), a vitamin B6 derivative, as a coenzyme. thinkgenetic.org This reversible reaction yields (S)-3-methyl-2-oxopentanoate and glutamate (B1630785). nih.gov

Oxidative Decarboxylation: Following its formation, (S)-3-methyl-2-oxopentanoate undergoes an irreversible oxidative decarboxylation. This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) . nih.govyoutube.comnih.gov This large, multi-enzyme complex is analogous to the pyruvate (B1213749) dehydrogenase complex and requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, and Coenzyme A (CoA). The reaction removes the carboxyl group as CO2 and attaches the remaining acyl group to CoA. ebi.ac.ukwikipedia.org

Table 1: Key Enzymes in the Initial Catabolism of Isoleucine

| Enzyme | Abbreviation | Reaction Catalyzed | Required Cofactor(s) |

| Branched-Chain Aminotransferase | BCAT | Isoleucine → (S)-3-methyl-2-oxopentanoate | Pyridoxal-5'-phosphate (PLP) |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDC | (S)-3-methyl-2-oxopentanoate → α-methylbutyryl-CoA | TPP, Lipoic Acid, FAD, NAD+, CoA |

The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the BCKDC results in the formation of a high-energy thioester bond with Coenzyme A, producing α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA). nih.govhmdb.ca This is the first Coenzyme A conjugate in the isoleucine degradation pathway.

The metabolic fate of α-methylbutyryl-CoA involves a series of subsequent enzymatic reactions. It is first dehydrogenated to form tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). hmdb.camendelian.co The pathway continues through several more steps, ultimately breaking down the five-carbon skeleton of the original isoleucine molecule into two distinct products that can enter central metabolism. nih.govyoutube.com

Integration with Central Carbon Metabolism

The breakdown of (S)-3-methyl-2-oxopentanoate serves as a vital link, feeding carbon skeletons derived from an essential amino acid directly into the cell's primary metabolic engine, the tricarboxylic acid (TCA) cycle.

The complete catabolism of isoleucine, proceeding through the (S)-3-methyl-2-oxopentanoate intermediate, ultimately yields two key metabolic fuels: Acetyl-CoA and Propionyl-CoA . nih.govnih.gov

Acetyl-CoA (a two-carbon unit) can directly enter the TCA cycle by condensing with oxaloacetate to form citrate.

Propionyl-CoA (a three-carbon unit) is further carboxylated and rearranged to become Succinyl-CoA , another important intermediate of the TCA cycle. nih.govlibretexts.org

Because its breakdown produces precursors for both glucose synthesis (glucogenic, via succinyl-CoA) and ketone body/fatty acid synthesis (ketogenic, via acetyl-CoA), isoleucine is classified as both a glucogenic and ketogenic amino acid. nih.govyoutube.com This dual contribution underscores the metabolic flexibility provided by the catabolism of (S)-3-methyl-2-oxopentanoate.

Table 2: Metabolic Products of Isoleucine Catabolism and their Fates

| Intermediate Derived from 3-Methyl-2-oxopentanoate (B1228249) | Final Product(s) | Entry Point to Central Metabolism | Metabolic Classification |

| α-methylbutyryl-CoA | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | Ketogenic |

| α-methylbutyryl-CoA | Propionyl-CoA | Converted to Succinyl-CoA (TCA Cycle Intermediate) | Glucogenic |

The degradation of (S)-3-methyl-2-oxopentanoate is directly linked to cellular energy production. The process generates reduced coenzymes and provides substrates for the TCA cycle, which is the central hub for aerobic respiration. nih.gov The catabolic pathway yields NADH and FADH2, which are electron carriers that donate their electrons to the electron transport chain, driving the synthesis of ATP—the cell's main energy currency. nih.gov Furthermore, by supplying the TCA cycle with Acetyl-CoA and Succinyl-CoA, the breakdown of this keto acid ensures the continued operation of the cycle, which itself produces GTP (or ATP), NADH, and FADH2 for cellular energy needs. youtube.com This metabolic link is particularly important during periods of fasting or prolonged exercise, where amino acid catabolism is upregulated to meet energy demands. youtube.comnih.gov

Influence on Cellular Metabolism and Biosynthesis

3-Methyl-2-oxopentanoate is not merely a metabolic byproduct but an active participant in the intricate network of cellular biochemistry. It serves as a crucial link in the metabolism of branched-chain amino acids (BCAAs) and influences key biosynthetic pathways.

Role as Precursors for Other Biologically Important Compounds

3-Methyl-2-oxopentanoate is a key intermediate in the catabolism of the essential amino acid isoleucine. nih.govumaryland.edu It is formed from isoleucine through a transamination reaction catalyzed by branched-chain aminotransferase. nih.govumaryland.edu Subsequently, it is a substrate for the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, which converts it into 2-methyl-1-hydroxybutyl-ThPP, continuing the breakdown pathway of isoleucine. nih.gov

This compound is integral to several metabolic pathways, including the biosynthesis and degradation of valine, leucine, and isoleucine, as well as lipoic acid metabolism and the biosynthesis of secondary metabolites. genome.jp Its role as a precursor extends to its use in laboratory settings for the chemical synthesis of other molecules. For instance, it can be used in cell-free protein synthesis systems to introduce selectively labeled methyl groups into proteins for NMR studies. nih.gov

Modulation of Protein Synthesis Pathways

The concentration of 3-methyl-2-oxopentanoate and other branched-chain keto-acids (BCKAs) can significantly impact protein synthesis. In pathological conditions where BCKAs accumulate, such as Maple Syrup Urine Disease (MSUD), a diminished rate of protein synthesis is observed. healthmatters.io This is particularly evident in the brain, where high levels of BCKAs can lead to a depletion of other essential amino acids like glutamate, glutamine, aspartate, and alanine. healthmatters.io This imbalance disrupts the normal synthesis of proteins and neurotransmitters. myadlm.org

Research indicates that elevated levels of BCKAs can enhance mTORC1 and protein translation signaling in skeletal muscle cells, which might seem contradictory. biorxiv.orgresearchgate.net However, this is accompanied by a suppression of mitochondrial respiration, suggesting a complex and context-dependent regulation of protein synthesis pathways. biorxiv.orgresearchgate.net The neurotoxic effects of high concentrations of compounds like methylglyoxal, which can be exacerbated by metabolic dysregulation, have also been shown to disrupt ribosomal RNA processing and ribosome biogenesis, leading to abnormal protein synthesis. nih.gov

Metabolic Dysregulation and Associated Biochemical Signatures

The metabolism of 3-methyl-2-oxopentanoate is tightly regulated. When this regulation is compromised, it leads to significant biochemical and clinical consequences.

Accumulation in Deficiencies of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

The most well-documented instance of 3-methyl-2-oxopentanoate accumulation is in Maple Syrup Urine Disease (MSUD). nih.gov MSUD is an inherited metabolic disorder caused by a deficiency in the BCKAD complex. wikipedia.org This enzymatic defect prevents the normal breakdown of BCAAs, leading to the accumulation of leucine, isoleucine, valine, and their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid. nih.govwikipedia.org

The accumulation of these compounds is toxic, particularly to the nervous system, and is responsible for the characteristic symptoms of MSUD, such as a maple syrup odor in the urine, neurological damage, and developmental delay. nih.gov The concentration of branched-chain ketoacids in the brain of individuals with MSUD can be 10- to 20-fold higher than normal. healthmatters.io

| Condition | Biochemical Marker | Effect |

| Maple Syrup Urine Disease (MSUD) | 3-Methyl-2-oxopentanoate | Significant accumulation in blood, urine, and cerebrospinal fluid. nih.gov |

Altered Levels in Specific Metabolic States

Beyond inherited disorders, altered levels of 3-methyl-2-oxopentanoate are observed in other metabolic states. Elevated levels have been associated with an increased risk of developing Type 2 Diabetes. nih.gov Studies have shown that higher concentrations of 3-methyl-2-oxopentanoate are a strong predictor of impaired fasting glucose. nih.gov

Moderate increases in 3-methyl-2-oxopentanoate may also be seen in conditions such as lactic acidosis and episodic ketosis. healthmatters.iorupahealth.com Furthermore, deficiencies in thiamine or lipoic acid, which are cofactors for the BCKAD complex, can lead to a slight elevation of this keto acid. healthmatters.io In diabetic mice, impaired adiponectin signaling has been linked to disturbed catabolism of BCAAs, resulting in increased plasma levels of both BCAAs and BCKAs. diabetesjournals.org

| Metabolic State | Change in 3-Methyl-2-oxopentanoate Levels | Associated Findings |

| Type 2 Diabetes / Impaired Fasting Glucose | Increased nih.govnih.gov | Strong predictor of impaired fasting glucose. nih.gov |

| Lactic Acidosis | Moderately Increased healthmatters.iorupahealth.com | |

| Episodic Ketosis | Moderately Increased healthmatters.iorupahealth.com | |

| Thiamine/Lipoic Acid Deficiency | Slightly Increased healthmatters.io | |

| Impaired Adiponectin Signaling (in diabetic mice) | Increased diabetesjournals.org |

Implications for Intercellular Signaling in Metabolic Contexts

Emerging research suggests that alpha-keto acid dehydrogenase complexes and their substrates, including 3-methyl-2-oxopentanoate, may play a role in both intracellular and intercellular signaling. nih.gov These complexes are at a critical metabolic juncture, connecting the metabolism of carbohydrates, amino acids, and fatty acids to the Krebs cycle and oxidative phosphorylation. nih.gov

Branched-chain keto-acids have been shown to activate HIF1α signaling in vascular cells under normal oxygen conditions (normoxia). nih.gov This activation is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes. nih.gov This finding suggests a paracrine signaling mechanism where BCKAs secreted by one cell can influence the function of neighboring cells. Furthermore, BCKAs have been found to impair insulin-induced signaling in skeletal myotubes and cardiomyocytes, indicating a direct role in modulating cellular responses to key metabolic hormones. biorxiv.orgresearchgate.net

Association with Immune-Suppressive and Neurodegenerative Microenvironments

Recent research has illuminated the significant role of 3-methyl-2-oxopentanoate, a branched-chain keto acid (BCKA), in fostering microenvironments that are both immune-suppressive and conducive to neurodegeneration. nih.govnih.govaacrjournals.org This is particularly evident in the context of certain cancers that metastasize to the central nervous system. nih.gov

Comprehensive multi-omics analyses of cerebrospinal fluid (CSF) from patients with leptomeningeal disease (LMD)—a condition where cancer spreads to the membranes covering the brain and spinal cord—have revealed a notable accumulation of toxic BCKAs, including α-keto-β-methylvalerate (KMV), an isomer of 3-methyl-2-oxopentanoate. nih.govaacrjournals.org This accumulation was observed across various primary cancers, such as lymphoma, breast cancer, and melanoma, suggesting a pan-cancer phenomenon in LMD. nih.govnih.gov

Functionally, these elevated BCKAs contribute to a hostile microenvironment by directly impairing the viability and function of critical cells. nih.gov Studies have demonstrated that BCKAs can disrupt endogenous T lymphocytes, chimeric antigen receptor (CAR) T cells, neurons, and meningeal cells. nih.govnih.govbiorxiv.org This disruption establishes an immunosuppressive landscape that can hinder anti-tumor immune responses and simultaneously promotes neurodegenerative processes. nih.govaacrjournals.org

The specific effects on the immune system include a significant reduction in the proliferation and viability of T lymphocytes upon exposure to BCKAs. aacrjournals.org Furthermore, the secretion of key cytokines essential for immune activation, such as TNF-α, interferon-γ, granzyme B, and IL-2, was found to be diminished, indicating a profound reduction in T-lymphocyte activation. aacrjournals.org On the neurodegenerative front, exposure to BCKAs led to a decline in the metabolic activity of neurons and human meningeal cells. nih.govaacrjournals.org This is consistent with proteomic and lipidomic analyses of patient CSF, which showed a significant downregulation of proteins and lipids vital for neuronal development, synaptic organization, and the integrity of the myelin sheath. aacrjournals.org

In preclinical mouse models of LMD, targeting these toxic metabolites has shown therapeutic promise. Treatment with sodium phenylbutyrate, a compound that reduces BCKA levels, led to significant improvements in neurological function, better survival outcomes, and enhanced efficacy of CAR T-cell therapy. nih.govnih.gov

While much of the research points to the detrimental effects of 3-methyl-2-oxopentanoate accumulation, some studies suggest a more complex role depending on the cellular context. One investigation found that α-keto-β-methyl-n-valeric acid (KMV) could protect BV-2 microglial cells from hypoxia and oxidative stress by reducing the production of reactive oxygen species (ROS). nih.gov This finding indicates that the compound's effects may vary between different cell types within the central nervous system and under different pathological conditions.

Interactive Data Table: Research Findings on 3-Methyl-2-oxopentanoate (and other BCKAs) in Immune and Neurodegenerative Contexts

| Study Focus | Model System | Key Findings | Implication | Reference(s) |

| Leptomeningeal Disease (LMD) | CSF from lymphoma, breast cancer, and melanoma LMD patients; Mouse models | Significant accumulation of BCKAs (including KMV) in CSF. BCKAs disrupted viability and function of T cells, CAR T cells, neurons, and meningeal cells. | BCKAs create an immune-suppressive and neurodegenerative microenvironment in LMD. | nih.govnih.govbiorxiv.org |

| T-Lymphocyte Function | Cell trace violet-labeled T lymphocytes; ELISA assays | Increasing doses of BCKAs reduced T-cell proliferation and viability. Secretion of TNF-α, interferon-γ, granzyme B, and IL-2 was significantly decreased. | BCKAs exert a direct immunosuppressive effect on T-cell activation and function. | aacrjournals.org |

| Neuronal and Meningeal Cell Health | Primary murine neurons; Primary human meningeal cells (HMCs); MTT assays | BCKA exposure reduced metabolic activity in neurons and HMCs. | BCKAs are directly toxic to neural and meningeal cells, contributing to neurodegeneration. | nih.govaacrjournals.org |

| Microglial Response to Stress | BV-2 microglial cell line | KMV enhanced cell viability and reduced ROS and LDH release under hypoxia. It also reduced ROS production under H₂O₂-induced stress. | May have a protective role in microglia under specific stress conditions like hypoxia or oxidative stress. | nih.gov |

Enzymology and Molecular Regulation of 3 Methyl 2 Oxopentanoate Metabolism

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

Located on the inner mitochondrial membrane, the BCKDC is a large, multi-subunit enzymatic machine responsible for the breakdown of α-ketoacids derived from leucine (B10760876), isoleucine (which forms 3-methyl-2-oxopentanoate (B1228249), also known as α-keto-β-methylvalerate), and valine. wikipedia.org It belongs to the same family of α-ketoacid dehydrogenase complexes as the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDC), which are crucial enzymes in the Krebs cycle. wikipedia.org

Structure and Subunit Composition

The human BCKDC is a massive structure, approximately 4 million Daltons in size, organized around a central core. nih.gov This core is composed of 24 identical subunits of dihydrolipoyl transacylase (E2), which are arranged with octahedral symmetry. wikipedia.orgnih.gov Attached to this E2 core are multiple copies of the other catalytic components: 12 E1 (branched-chain α-ketoacid decarboxylase/dehydrogenase) tetramers and 6 E3 (dihydrolipoamide dehydrogenase) homodimers. wikipedia.orgnih.gov

The complex is composed of three primary catalytic components:

E1 (α-ketoacid dehydrogenase): This component is a tetramer, consisting of two α subunits and two β subunits (α2β2). wikipedia.org It is responsible for the initial decarboxylation of the α-ketoacid substrate. wikipedia.orgyoutube.com

E2 (dihydrolipoyl transacylase): Forming the structural core, the E2 subunit contains a lipoyl-bearing domain that plays a central role in the transfer of the acyl group. wikipedia.orgnih.gov

E3 (dihydrolipoamide dehydrogenase): This component is a homodimer and is a shared component among the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and BCKDC complexes. wikipedia.orgnih.gov Its function is to reoxidize the reduced lipoyl moiety on the E2 subunit. wikipedia.orgyoutube.com

Regulatory enzymes, specifically the BCKD kinase (BCKDK) and the BCKD phosphatase (PPM1K), are also associated with this complex, binding to the E2 core to exert their control over its activity. nih.govnih.gov

Table 1: Subunit Composition of the Human BCKDC

| Component | Name | Gene(s) | Subunit Structure | Function |

|---|---|---|---|---|

| E1 | α-ketoacid dehydrogenase | BCKDHA, BCKDHB | α2β2 tetramer | Catalyzes the decarboxylation of the α-ketoacid. wikipedia.orgyoutube.com |

| E2 | Dihydrolipoyl transacylase | DBT | 24-mer core | Catalyzes the transfer of the acyl group to Coenzyme A. wikipedia.org |

| E3 | Dihydrolipoamide dehydrogenase | DLD | Homodimer | Re-oxidizes the reduced lipoyl group on E2. wikipedia.orgyoutube.com |

Catalytic Mechanism of Oxidative Decarboxylation

The oxidative decarboxylation of 3-methyl-2-oxopentanoate by BCKDC is a multi-step process that relies on the coordinated action of its subunits and the "swinging arm" of the lipoyl domain, which channels substrates between the active sites of E1, E2, and E3. wikipedia.orgnih.gov

The mechanism proceeds as follows:

Decarboxylation (E1): The E1 subunit, using thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the decarboxylation of the α-ketoacid (e.g., 3-methyl-2-oxopentanoate). wikipedia.orgwikipedia.org

Reductive Acylation (E1 to E2): The resulting intermediate is then transferred to the lipoamide (B1675559) cofactor, which is covalently bound to the E2 subunit's lipoyl domain. wikipedia.orgyoutube.com This step involves the reductive acylation of the lipoyl moiety. wikipedia.org

Acyl Group Transfer (E2): The E2 component catalyzes the transfer of the acyl group from the lipoamide to Coenzyme A (CoA), forming the corresponding acyl-CoA product (e.g., α-Methylbutyryl-CoA) and a reduced dihydrolipoamide. wikipedia.orgwikipedia.org

Re-oxidation (E3): The E3 subunit, a flavoprotein, re-oxidizes the reduced lipoyl group on E2. wikipedia.orgyoutube.com It uses Flavin Adenine Dinucleotide (FAD) as a catalytic cofactor, which accepts the electrons and is reduced to FADH₂. youtube.com

Final Electron Transfer (E3): To complete the cycle, the FADH₂ on the E3 subunit transfers its electrons to Nicotinamide Adenine Dinucleotide (NAD+), regenerating FAD and producing NADH. youtube.comwikipedia.org

This sequence of reactions constitutes an irreversible step in the catabolism of branched-chain amino acids. wikipedia.org

Cofactor Requirements (e.g., Lipoic Acid, B Vitamins)

The catalytic efficiency of the BCKDC is dependent on five essential cofactors, several of which are derived from B vitamins. youtube.comnih.govnih.gov

Thiamine Pyrophosphate (TPP): A derivative of vitamin B1, TPP is a catalytic cofactor required by the E1 subunit for the initial decarboxylation of the α-ketoacid. wikipedia.orgnih.gov

Lipoic Acid: This essential cofactor is covalently attached to the E2 subunit and is critical for catalysis. nih.govnih.gov It participates directly in the reaction by accepting and transferring the acyl group from E1 to CoA and also plays a role in stabilizing the multienzyme complex. wikipedia.orgnih.gov

Coenzyme A (CoA): Derived from the B vitamin pantothenic acid, CoA is a stoichiometric cofactor that accepts the acyl group from the E2 subunit's lipoamide, forming the final acyl-CoA product. wikipedia.orgnih.gov

Flavin Adenine Dinucleotide (FAD): A derivative of vitamin B2 (riboflavin), FAD is a catalytic cofactor for the E3 subunit. wikipedia.orgnih.gov It acts as an oxidant, accepting electrons from the reduced lipoamide on E2. wikipedia.org

Nicotinamide Adenine Dinucleotide (NAD+): Derived from vitamin B3 (niacin), NAD+ is the final electron acceptor in the reaction, being reduced to NADH by the E3 subunit. wikipedia.orgnih.gov

Table 2: Cofactors of the BCKDC

| Cofactor | Vitamin Source | Associated Subunit | Role in Catalysis |

|---|---|---|---|

| Thiamine Pyrophosphate (TPP) | Vitamin B1 (Thiamine) | E1 | Decarboxylation of the α-ketoacid. wikipedia.orgnih.gov |

| Lipoic Acid | N/A | E2 | Accepts and transfers the acyl group. wikipedia.orgnih.gov |

| Coenzyme A (CoA) | Vitamin B5 (Pantothenic Acid) | E2 | Accepts the final acyl group to form acyl-CoA. wikipedia.orgnih.gov |

| Flavin Adenine Dinucleotide (FAD) | Vitamin B2 (Riboflavin) | E3 | Accepts electrons from the reduced lipoamide. wikipedia.orgnih.gov |

| Nicotinamide Adenine Dinucleotide (NAD+) | Vitamin B3 (Niacin) | E3 | Final electron acceptor, forming NADH. wikipedia.orgnih.gov |

Regulation of BCKDC Activity

The activity of the BCKDC is tightly regulated to balance the body's need for BCAA catabolism versus their conservation for protein synthesis. nih.gov This control is primarily achieved through a reversible phosphorylation-dephosphorylation cycle, governed by a specific kinase and phosphatase that are associated with the complex. nih.govresearchgate.net

Phosphorylation by Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)

The BCKDC is inactivated by phosphorylation, a reaction catalyzed by the Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). nih.govwikipedia.org BCKDK is a mitochondrial protein kinase that specifically targets and phosphorylates two serine residues on the E1α subunit of the BCKDC. nih.govuniprot.orgmdpi.com This phosphorylation induces a conformational change that disrupts the interaction between the E1 and E2 subunits, thereby halting the catalytic process and inactivating the entire complex. uniprot.orgresearchgate.net

The expression and activity of BCKDK are themselves subject to regulation by various factors, including hormones and nutritional status. nih.govnih.gov For instance, a low-protein diet can lead to an increase in BCKDK levels, which serves to conserve essential amino acids by inhibiting their breakdown. nih.gov Conversely, BCKAs, the substrates of the BCKDC, act as potent allosteric inhibitors of BCKDK, creating a feedback loop where an excess of BCKAs promotes their own catabolism by inhibiting the kinase that deactivates the BCKDC. mdpi.comnih.gov

Dephosphorylation by Phosphoprotein Phosphatase 1K (PPM1K)

Activation of the BCKDC is achieved through dephosphorylation, a process carried out by the protein phosphatase, Mg2+/Mn2+-dependent 1K (PPM1K), also known as BCKD phosphatase. nih.govnih.gov PPM1K is a mitochondrial phosphatase that specifically removes the phosphate (B84403) groups from the serine residues on the E1α subunit that were added by BCKDK. nih.govresearchgate.net This dephosphorylation reverses the inhibitory conformational change, restoring the BCKDC's catalytic activity and allowing the catabolism of BCKAs to proceed. nih.govmdpi.com

The balance between the activities of BCKDK and PPM1K is crucial for maintaining BCAA homeostasis. nih.govnih.gov These two regulatory enzymes compete for interaction with the BCKD complex, with high levels of BCKAs favoring the binding of PPM1K to activate the complex, while low levels favor the binding of BCKDK to inactivate it. nih.gov

Allosteric Modulation and Feedback Inhibition Mechanisms

The catabolism of 3-methyl-2-oxopentanoate is principally regulated at the irreversible oxidative decarboxylation step. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). The activity of the BCKDH complex is not primarily regulated by the expression of its subunits but rather by a phosphorylation/dephosphorylation cycle. nih.govnih.gov This cycle is governed by two dedicated enzymes: branched-chain α-keto acid dehydrogenase kinase (BCKDK) and a phosphatase, PPM1K (also known as PP2Cm). nih.govyoutube.com

BCKDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. youtube.com Conversely, PPM1K dephosphorylates and activates the complex. youtube.com This regulatory system is subject to sophisticated allosteric modulation and feedback inhibition. The branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoate, are potent allosteric inhibitors of BCKDK. nih.gov This creates a crucial feedback mechanism: when levels of BCKAs rise, they inhibit the kinase that would otherwise inactivate the BCKDH complex. This inhibition of an inhibitor leads to the sustained activity of the BCKDH complex, promoting the breakdown of the excess BCKAs and thereby maintaining metabolic homeostasis. nih.gov This self-limiting effect is critical, as high concentrations of BCAAs and their corresponding keto acids can be toxic. nih.govhmdb.ca

| Enzyme/Complex | Modulator | Effect on Activity | Mechanism |

|---|---|---|---|

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) | BCKDK | Inhibition | Phosphorylation of the E1α subunit. youtube.com |

| PPM1K (Phosphatase) | Activation | Dephosphorylation of the E1α subunit. youtube.com | |

| Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) | Branched-Chain α-Keto Acids (e.g., 3-methyl-2-oxopentanoate) | Inhibition | Allosteric inhibition, preventing the phosphorylation and inactivation of BCKDH. nih.gov |

Transcriptional Regulation of Enzyme Expression (e.g., SREBP1)

SREBP-1 is a central transcription factor that controls genes involved in lipid biosynthesis. nih.govnih.gov Research has revealed a direct link between SREBP-1 and the BCAA metabolic pathway. ChIP-Seq data has shown that SREBP-1 binds to the promoter region of the BCKDK gene, and a robust positive correlation exists between SREBP1 and BCKDK mRNA expression in human liver samples. researchgate.net Furthermore, experiments using SREBP-1 inhibitors in liver cells resulted in reduced BCKDK mRNA expression. researchgate.net The expression of the SREBP1c gene itself can be stimulated by a medium rich in branched-chain amino acids, acting via the mTOR signaling pathway. youtube.com This suggests a complex regulatory loop where BCAAs can influence the expression of a kinase that, in turn, governs their own rate of catabolism.

Branched-Chain Amino Acid Aminotransferases (BCATs)

The first step in the catabolism of isoleucine, which produces 3-methyl-2-oxopentanoate, is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). youtube.com In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and (S)-3-methyl-2-oxopentanoate. nih.gov This initial step is crucial as it commits the BCAA to either catabolism for energy or biosynthetic pathways. The reversibility of the reaction also allows for the synthesis of BCAAs from their corresponding α-keto acids when needed, thus playing a vital role in nitrogen balance and BCAA homeostasis.

In mammals, there are two primary isoenzymes of BCAT, each with distinct tissue distribution and subcellular localization, which has significant metabolic implications. The two forms are the cytosolic isoenzyme (BCATc or BCAT1) and the mitochondrial isoenzyme (BCATm or BCAT2).

The distribution of these isoenzymes is tissue-specific. Notably, the liver has very low BCAT activity, meaning that the initial step of BCAA catabolism does not primarily occur in this organ. youtube.com Instead, skeletal muscle is a major site for BCAA transamination due to its high expression of BCATs. youtube.comyoutube.com This division of labor requires the transport of the resulting branched-chain α-keto acids, including 3-methyl-2-oxopentanoate, from the muscle to the liver and other tissues for subsequent oxidation by the BCKDH complex. nih.gov

| Characteristic | BCATc (BCAT1) | BCATm (BCAT2) |

|---|---|---|

| Subcellular Location | Cytosol | Mitochondria youtube.com |

| Primary Tissue Distribution | Predominantly in the brain (neurons), placenta. | Skeletal muscle, kidney, brain (astrocytes). youtube.comyoutube.com |

| Role | Initiates BCAA catabolism in specific tissues like the brain. | Major enzyme for BCAA transamination in peripheral tissues like skeletal muscle. youtube.com |

Stereospecificity in Enzymatic Transformations

Enzymatic reactions in metabolic pathways are characterized by a high degree of stereospecificity, and the catabolism of isoleucine is no exception. The transamination of the naturally occurring L-isoleucine specifically produces the (S)-enantiomer of 3-methyl-2-oxopentanoate. nih.govnih.gov This is the primary biologically active form that serves as the substrate for the subsequent enzymatic step.

The branched-chain α-keto acid dehydrogenase complex (BCKDH) acts upon (S)-3-methyl-2-oxopentanoate to catalyze its oxidative decarboxylation. nih.govwikipedia.org While the (R)-enantiomer of 3-methyl-2-oxopentanoate exists and can be detected in body fluids, its specific metabolic fate and whether it can be converted to the (S)-form or processed by the same catabolic enzymes are not well-detailed in available literature. nih.gov The primary metabolic flux proceeds through the (S)-stereoisomer, highlighting the precise molecular recognition inherent in the enzymes of the BCAA catabolic pathway.

Advanced Synthetic Strategies for Calcium;3 Methyl 2 Oxopentanoate;hydrate and Its Derivatives

Chemical Synthesis Methodologies

The chemical synthesis of 3-methyl-2-oxopentanoate (B1228249), the anion of the target calcium salt, can be achieved through several strategic pathways. These methods often involve the construction of the carbon skeleton followed by functional group manipulations to yield the desired α-keto acid, which is then converted to its calcium salt.

Aldol (B89426) Condensation Approaches

Aldol-type condensation reactions provide a powerful tool for forming the carbon-carbon bonds necessary to construct the backbone of 3-methyl-2-oxopentanoate. A prominent strategy involves the reaction of a ketone with a hydantoin (B18101) derivative, followed by hydrolysis.

Specifically, a common industrial method utilizes a condensation reaction between hydantoin and butanone (methyl ethyl ketone). patsnap.comgoogle.com This reaction is typically catalyzed by a base, such as monoethanolamine. patsnap.comgoogle.com The process leads to the formation of an intermediate, 2-butylidene hydantoin (or 5-(1-methylpropylidene)hydantoin). google.com This intermediate is then subjected to hydrolysis to open the hydantoin ring and yield the desired α-keto acid. google.com This approach is a variation of the Erlenmeyer-Plöchl azlactone synthesis, adapted for hydantoins. The initial condensation step is crucial for establishing the required carbon framework.

The general mechanism for an aldol condensation involves the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. prutor.ailibretexts.org In the context of the hydantoin route, the active methylene (B1212753) group of the hydantoin acts as the nucleophile in a Knoevenagel-type condensation with butanone.

Ester Hydrolysis Routes

The final step in many synthetic routes to α-keto acids is the hydrolysis of a precursor ester. mdpi.com This approach is advantageous as esters are often more stable and easier to purify than the final carboxylic acids. One documented pathway involves a two-step reaction starting from 2-methyl butyric acid to generate 3-methyl-2-oxopentanoic acid methyl ester, which can then be directly converted to the calcium salt. google.com

Another route starts with ethyl cyanoacetate (B8463686) and isobutylaldehyde, which react via a Knoevenagel-Cope condensation to produce 2-cyano-3-methylpent-2-enoate. google.com Subsequent oxidation and hydrolysis steps yield the α-keto acid. google.com

Hydrolysis is also a key step in syntheses that begin with amino acids. For instance, a route starting from isoleucine can involve its conversion to an imine, which is then hydrolyzed to the corresponding keto acid under alkaline conditions. google.com Similarly, the 2-butylidene glycolylurea intermediate formed via condensation (as mentioned in 4.1.1) is subjected to vigorous hydrolysis with a strong base like sodium hydroxide (B78521) to break it down into the final α-keto acid salt. google.comgoogle.com

Table 1: Comparison of Hydrolysis Precursors

| Precursor Compound | Starting Materials | Key Advantage | Reference |

|---|---|---|---|

| 3-Methyl-2-oxopentanoic acid methyl ester | 2-Methyl butyric acid | Direct conversion of the ester to the calcium salt is possible. | google.com |

| 2-Butylidene glycolylurea | Glycolylurea and butanone | Utilizes readily available starting materials for industrial scale-up. | google.com |

| Imines derived from Isoleucine | Isoleucine | Provides a pathway from a biological precursor. | google.com |

Specific Reaction Conditions and Catalysis

The efficiency and success of synthesizing calcium 3-methyl-2-oxopentanoate hydrate (B1144303) are highly dependent on the specific reaction conditions and the choice of catalysts.

In the widely used hydantoin-based synthesis, the initial condensation of glycolylurea and butanone is catalyzed by monoethanolamine, with reaction temperatures maintained at 75-80°C for 5-7 hours to optimize the reaction speed and catalyst activity. google.com The subsequent hydrolysis of the 2-butylidene hydantoin intermediate is carried out using a strong base, typically sodium hydroxide solution, at elevated temperatures. patsnap.comgoogle.com The final salt formation is achieved by reacting the resulting sodium ketoacid salt with a calcium source, such as calcium chloride. patsnap.comgoogle.com

Alternative routes employ different catalytic systems. A synthesis starting from isoleucine uses tert-butanol (B103910) chlorine and the non-nucleophilic organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst to form an imine intermediate. google.com For the hydrolysis of ester precursors, conditions can range from basic saponification using sodium or potassium hydroxide to acid-catalyzed hydrolysis. organic-chemistry.org In some methods, calcium hydroxide is used directly for the hydrolysis step, which conveniently leads to the formation of the final calcium salt in a single step. google.com Asymmetric synthesis can employ specialized chiral catalysts, such as calcium-BINOL phosphates, which have been shown to be effective in other calcium-catalyzed reactions like the hydrocyanation of hydrazones. beilstein-journals.org

Table 2: Catalysts and Conditions in Chemical Synthesis

| Reaction Step | Catalyst/Reagent | Solvent/Conditions | Reference |

|---|---|---|---|

| Glycolylurea-Butanone Condensation | Monoethanolamine | Reflux at 75-80°C | google.com |

| Intermediate Hydrolysis | Sodium Hydroxide | Aqueous solution, elevated temperature | patsnap.comgoogle.com |

| Salt Formation | Calcium Chloride | Aqueous solution | patsnap.comgoogle.com |

| Imine formation from Isoleucine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Not specified | google.com |

| Direct Hydrolysis and Salt Formation | Calcium Hydroxide | Pipeline reactor, 120-130°C | google.com |

Stereoselective Synthesis of Enantiomers

The 3-position of 3-methyl-2-oxopentanoate is a chiral center, meaning the compound exists as two enantiomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. nih.gov The stereoselective synthesis of these individual enantiomers is of significant interest.

A highly effective method for obtaining specific enantiomers is to start from a chiral precursor. Research has demonstrated the selective synthesis of the enantiomers of ethyl 3-methyl-2-oxopentanoate by using the corresponding stereoisomers of the amino acid isoleucine as the starting material. researchgate.net Specifically, (L)-(+)-isoleucine and (L)-(+)-allo-isoleucine were used to prepare the respective enantiopure keto-esters. researchgate.net The synthesis involves the conversion of the amino acid's amine group into a keto group while preserving the stereochemistry at the adjacent chiral center. This type of transformation underscores the value of the "chiral pool" in organic synthesis. The resulting enantiomerically pure esters can then be hydrolyzed to the desired keto acid enantiomers.

Enzyme-catalyzed hydrolysis can also be a powerful tool for stereoselection. researchgate.net The use of specific enzymes can differentiate between enantiomers of a racemic substrate, a process known as kinetic resolution. For example, epoxide hydrolases have been shown to exhibit high enantioselectivity in the hydrolysis of certain oxiranes, which can be precursors in some synthetic routes. researchgate.net

Biotechnological and Enzymatic Synthesis

Biotechnological routes offer a green and highly specific alternative to traditional chemical synthesis for producing α-keto acids. These methods leverage the metabolic machinery of microorganisms to convert simple carbon sources into complex molecules.

Microbial Fermentation Pathways

The production of 3-methyl-2-oxopentanoate via microbial fermentation is a promising strategy, as this compound is a natural intermediate in the biosynthesis of the amino acid isoleucine. Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, can be used to produce α-keto acids from simple sugars like glucose. mdpi.com

The biosynthetic pathway to isoleucine starts from threonine and involves a series of enzymatic steps. The penultimate intermediate in this pathway is (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid). In the final step, this α-keto acid is converted to isoleucine by a transaminase enzyme. By applying metabolic engineering techniques, this pathway can be manipulated to cause the accumulation of 3-methyl-2-oxopentanoate. This could involve:

Overexpression of upstream enzymes: Increasing the expression of enzymes that produce 3-methyl-2-oxopentanoate can boost its intracellular concentration.

Downregulation or deletion of downstream enzymes: Blocking or reducing the activity of the transaminase that consumes 3-methyl-2-oxopentanoate would prevent its conversion to isoleucine, leading to its accumulation and secretion from the cell. nih.govasm.org

While the direct fermentative production of 3-methyl-2-oxopentanoate is not as widely documented as that of other metabolites, the principles are well-established. Fermentation strategies for producing related compounds, such as other α-keto acids or branched-chain higher alcohols derived from them (e.g., 3-methyl-1-butanol), have been successfully developed. nih.govnih.gov These processes often involve optimizing fermentation conditions such as carbon and nitrogen sources, pH, temperature, and aeration to maximize yield and productivity. frontiersin.orgmatec-conferences.org A two-phase fermentation system, where an organic solvent like oleyl alcohol is used to extract the product in situ, has been shown to improve yields by mitigating product toxicity to the microbial cells. nih.gov

Enzyme-Catalyzed Reactions

The biosynthesis of 3-methyl-2-oxopentanoic acid, the core component of Calcium;3-methyl-2-oxopentanoate;hydrate, is a well-understood biological process. In many organisms, including bacteria and animals, it is naturally produced from the branched-chain amino acid isoleucine. nih.gov The key enzymatic step is a transamination reaction catalyzed by branched-chain aminotransferase 1 (EC 2.6.1.42). nih.gov This enzyme facilitates the transfer of an amino group from isoleucine to an α-keto acid acceptor, yielding 3-methyl-2-oxopentanoic acid and a new amino acid.

This natural pathway offers a blueprint for green and highly selective synthetic strategies. The use of isolated enzymes or whole-cell biocatalysts to perform this conversion is a key area of research. Biocatalytic methods provide significant advantages over traditional chemical synthesis, including mild reaction conditions (neutral pH, ambient temperature and pressure), high stereoselectivity, and a reduction in hazardous waste products. While direct enzymatic synthesis of the calcium salt is less common, the enzymatic production of the precursor acid is a critical step. Furthermore, enzymes like lipases are widely employed in subsequent derivatization steps. For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) is a robust and versatile biocatalyst used for esterification and polymerization reactions under solvent-free conditions, highlighting the potential for integrated chemo-enzymatic pathways. mdpi.comrsc.org

| Substrate | Enzyme | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Isoleucine | Branched-chain aminotransferase 1 (EC 2.6.1.42) | (3S)-3-methyl-2-oxopentanoic acid | Transamination | nih.gov |

Derivatization for Research Applications

Synthesis of Ester Derivatives (e.g., Methyl Esters)

Ester derivatives of 3-methyl-2-oxopentanoic acid, particularly methyl esters, are valuable intermediates in organic synthesis and for developing analytical methods. Several synthetic routes have been established to produce these esters.

One effective method involves a Claisen condensation reaction. This approach starts by reacting diethyl oxalate (B1200264) with 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide base. google.com The resulting intermediate is then hydrolyzed and acidified to yield the target α-keto acid, which can be subsequently esterified with methanol (B129727) to form methyl 3-methyl-2-oxopentanoate. google.com An alternative pathway uses 2-methyl butyric acid as the starting material, which is converted to the methyl ester in a two-step process. google.com

A well-documented procedure for esterification is demonstrated in the synthesis of thioester derivatives for polyketide research. nih.gov In this process, the precursor acid (2-methyl-3-oxopentanoic acid) is generated via saponification of its ethyl ester using aqueous sodium hydroxide. nih.gov The free acid is then coupled with a thiol (N-acetylcysteamine) using ethyl diisopropyl carbodiimide (B86325) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane. nih.gov This same methodology can be directly applied to synthesize methyl esters by substituting the thiol with methanol.

| Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diethyl oxalate, 2-methyl butyraldehyde | Sodium alkoxide, acid hydrolysis, methanol | Methyl 3-methyl-2-oxopentanoate | google.com |

| 2-Methyl butyric acid | Two-step reaction | Methyl 3-methyl-2-oxopentanoate | google.com |

| 3-methyl-2-oxopentanoic acid, Methanol | EDCI, DMAP, Dichloromethane | Methyl 3-methyl-2-oxopentanoate | nih.gov |

Incorporation into Complex Molecular Structures (e.g., Polyketides)

Polyketides are a diverse class of natural products assembled by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.gov The biosynthesis involves the sequential condensation of small carboxylic acid units, which are selected and processed by specific modules within the PKS enzyme complex. nih.govwikipedia.org Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) to catalyze the chain elongation. nih.gov The process begins with a "starter unit" (typically acetyl-CoA or propionyl-CoA) and proceeds by adding "extender units" (commonly malonyl-CoA or methylmalonyl-CoA). nih.govnih.gov

The incorporation of a non-standard building block like 3-methyl-2-oxopentanoate into a polyketide backbone represents an advanced strategy for generating novel, structurally diverse molecules. To be utilized by a PKS, the acid must first be activated, typically to its coenzyme A (CoA) thioester. This activated form, 3-methyl-2-oxopentanoyl-CoA, could then potentially serve as a starter unit, analogous to how other branched-chain metabolites derived from valine and isoleucine initiate polyketide synthesis.

Significant progress in this area comes from synthetic biology and enzyme engineering. Researchers have successfully engineered PKS systems to incorporate unnatural extender units. nih.govprinceton.edu For example, by replacing the native cis-AT domain of a PKS module with a standalone trans-AT enzyme engineered for novel substrate selectivity, it is possible to introduce specifically chosen building blocks. researchgate.netescholarship.org A similar strategy could be employed for 3-methyl-2-oxopentanoyl-CoA. An engineered PKS module containing an AT domain with specificity for this substrate could load it onto the PKS machinery, enabling its incorporation into a growing polyketide chain and leading to the production of new bioactive compounds. nih.govresearchgate.net

| Component | Function | Rationale for Engineering | Reference |

|---|---|---|---|

| 3-methyl-2-oxopentanoyl-CoA | Activated Starter Unit | The target molecule must be in a thioester form to be recognized by the PKS. | nih.govnih.gov |

| Engineered Acyltransferase (AT) | Selects and loads the starter unit | The AT domain's substrate-binding pocket must be mutated to accept the non-native 3-methyl-2-oxopentanoyl-CoA. | nih.govresearchgate.net |

| Modular Polyketide Synthase (PKS) | Catalyzes chain elongation and modification | The rest of the PKS modules would extend the chain from the novel starter unit, creating a new polyketide structure. | wikipedia.orgnih.gov |

Analytical and Bioanalytical Methodologies for Research of 3 Methyl 2 Oxopentanoate

Chromatographic Techniques

Chromatography is the cornerstone for separating 3-methyl-2-oxopentanoate (B1228249) from other metabolites in complex biological fluids. Both liquid and gas chromatography, typically coupled with mass spectrometry, are employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including advanced modalities like ultra-high performance liquid chromatography (UHPLC) and ultra-fast liquid chromatography (UFLC), provides a powerful platform for the analysis of 3-methyl-2-oxopentanoate. nih.govnih.gov This combination offers high sensitivity and specificity, allowing for the detection of low concentrations in tissues and biological fluids. nih.govnih.gov

Methods using HPLC-MS often involve reversed-phase chromatography. For instance, a common approach uses a C18 column to separate the analyte from a sample extract. nih.govnih.gov The mobile phase typically consists of an aqueous component, often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of various keto acids within a single run. nih.govhelixchrom.com

Mass spectrometry detection, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like quadrupole time-of-flight (Q-TOF), allows for definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragments. nih.govmdpi.comnih.gov For example, a UFLC-MS method detected the o-phenylenediamine (B120857) (OPD) derivative of α-keto-β-methylvalerate (KMV) by monitoring the transition of its specific m/z ratio. nih.gov This high specificity minimizes interference from other compounds in the matrix. nih.gov The sensitivity of these methods is notable, with limits of quantitation (LOQ) reported in the low micromolar (μmol L⁻¹) range for serum and nanomolar per gram (nmol g⁻¹) range for tissue samples. nih.govmdpi.com

Table 1: Examples of HPLC-MS Conditions for BCKA Analysis

| Parameter | Method 1: HPLC-Q-TOF/MS nih.gov | Method 2: UFLC-MS nih.gov |

| Column | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | A: 10 mmol/L ammonium acetate (aqueous)B: Acetonitrile | A: 5 mM ammonium acetateB: Methanol |

| Gradient | Linear gradient from 5% to 90% B | Linear gradient from 55% to 95% B |

| Flow Rate | 0.3 mL/min | 400 μl/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | Q-TOF/MS | Triple TOF MS |

| Notes | No derivatization required. | Requires derivatization with OPD. |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another widely used technique for the analysis of 3-methyl-2-oxopentanoate. nih.gov Due to the low volatility of keto acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov This typically involves silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create trimethylsilyl (B98337) (TMS) derivatives. nih.govhmdb.ca

In a typical GC-MS analysis, a capillary column, such as an Elite-5MS, is used for separation. ajprd.com The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds based on their boiling points. ajprd.com Helium is commonly used as the carrier gas. ajprd.com The mass spectrometer is operated in electron ionization (EI) mode, which fragments the derivatized molecules into a characteristic pattern of ions. nih.gov This fragmentation pattern, or mass spectrum, serves as a fingerprint for identification, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). ajprd.com For quantification, specific ions are monitored using single ion monitoring (SIM) for increased sensitivity. uah.edu

Isotope dilution methods, where a stable-isotope-labeled internal standard is added to the sample, are often employed to improve the accuracy and precision of quantification. nih.gov GC-MS has been successfully applied to analyze organic acids, including 3-methyl-2-oxopentanoate, in various biological samples for the diagnosis of metabolic disorders. nih.gov

Table 2: Predicted GC-MS Data for 3-Methyl-2-oxopentanoate Derivatives

| Derivative | Instrument Type | Ionization Mode | Predicted Top m/z Peaks (Relative Intensity) |

| TMS Derivative hmdb.ca | GC-MS (Predicted) | Positive (EI, 70eV) | Data not available in a comparable format |

| Non-Derivatized (Methyl Ester) hmdb.ca | GC-MS (Predicted) | Positive (EI, 70eV) | 57, 85, 113, 144 |

Note: Direct GC-MS analysis of underivatized 3-methyl-2-oxopentanoate is generally not feasible due to its low volatility. The non-derivatized data shown is for its methyl ester.

Chiral Chromatography for Enantiomeric Separation

3-Methyl-2-oxopentanoate possesses a chiral center at the third carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. nih.govymdb.ca Since enantiomers often have different biological activities, their separation and individual quantification are important. researchgate.net However, because enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. jackwestin.com

Chiral chromatography is the primary method for resolving these enantiomers. jackwestin.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. jackwestin.com Polysaccharide-based CSPs are widely used for this purpose. researchgate.net

Alternatively, the racemic mixture can be derivatized with a chiral reagent to form diastereomers. jackwestin.com Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. jackwestin.com After separation, the derivatizing agent can be removed to yield the pure enantiomers. The analysis of (S)- and (R)-3-methyl-2-oxopentanoate enantiomorphs in body fluids has been described, highlighting the importance of stereoisomerism in metabolic studies. nih.gov

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for accurate and reproducible analysis of 3-methyl-2-oxopentanoate, as it removes interfering substances and concentrates the analyte. Derivatization is often a key part of this process, especially for GC-MS.

Extraction from Biological Matrices (e.g., Serum, Tissue)

The first step in analyzing 3-methyl-2-oxopentanoate from biological sources like serum, plasma, urine, or tissue is to extract it from the complex matrix. nih.govnih.gov This process typically involves protein precipitation, as proteins can interfere with chromatographic analysis. nih.gov

A common and simple method involves extracting the sample with an organic solvent like methanol. nih.gov This not only precipitates proteins but also dissolves the keto acids. The sample is homogenized or vortexed with the solvent, followed by centrifugation to pellet the precipitated proteins and other cellular debris. The resulting supernatant, containing the analyte, can then be further processed or directly injected into the analytical system. nih.govnih.gov For tissue samples, such as from muscle or hypothalamus, homogenization in the extraction solvent is required to release the intracellular metabolites. nih.gov

Other deproteinization agents like tungstic acid have also been used for serum samples. nih.gov For methods requiring derivatization, the extracted solution is often concentrated or lyophilized before the derivatization step to improve reaction efficiency and detection sensitivity. nih.gov Recoveries for these extraction methods are generally high, with reported ranges between 78% and 114%. nih.govmdpi.com

Derivatization Reagents and Procedures (e.g., o-Phenylenediamine)

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for GC or detectability for HPLC with fluorescence or UV detection.

For the analysis of α-keto acids like 3-methyl-2-oxopentanoate by HPLC, a widely used derivatizing agent is o-phenylenediamine (OPD). nih.govnih.govresearchgate.net OPD reacts with the adjacent keto and carboxylic acid groups of the α-keto acid to form a stable, fluorescent quinoxalinol derivative. nih.govup.pt The reaction is typically carried out in an acidic medium (e.g., 2 M HCl) at an elevated temperature (e.g., 80-95°C) for about 30-45 minutes. nih.govresearchgate.net The resulting fluorescent derivatives can be detected with high sensitivity using a fluorescence detector, with excitation around 350 nm and emission measured at approximately 410 nm. nih.gov This derivatization procedure has been successfully applied to quantify BCKAs in plasma, urine, and tissue samples. nih.govnih.gov

Other diamine reagents used for fluorescence derivatization include 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org For LC-MS/MS, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives that are readily ionized and fragmented, allowing for sensitive and specific detection. researchgate.net

For GC-MS analysis, the most common derivatization involves silylation to increase volatility. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group. nih.gov This is often preceded by a methoxyamination step to protect the keto group, which further improves the stability and chromatographic behavior of the derivative. nih.gov

Table 3: Common Derivatization Reagents for 3-Methyl-2-oxopentanoate Analysis

| Reagent | Technique | Purpose | Typical Reaction Conditions |

| o-Phenylenediamine (OPD) nih.govresearchgate.net | HPLC-Fluorescence, LC-MS | Forms fluorescent quinoxalinol derivative | Acidic (HCl), heated (80-95°C) for 30-45 min |

| Silylation agents (e.g., MSTFA) nih.gov | GC-MS | Increases volatility and thermal stability | Often follows methoxyamination; heated |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) researchgate.net | LC-MS/MS | Forms stable oxime for sensitive MS detection | Mild conditions (e.g., 0°C for 30 min) |

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) rsc.org | HPLC-Fluorescence | Forms fluorescent derivative | Heated (85°C) for 45 min |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of 3-methyl-2-oxopentanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly utilized techniques in this context.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-methyl-2-oxopentanoate in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are applied to unambiguously assign the proton (¹H) and carbon (¹³C) signals. bmrb.io

¹H NMR Spectroscopy: 1D ¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. For 3-methyl-2-oxopentanoate, the signals corresponding to the methyl and methylene (B1212753) protons can be identified and assigned based on their chemical shifts and coupling patterns. nih.gov

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum of 3-methyl-2-oxopentanoate shows distinct signals for the carbonyl carbons, the chiral carbon, and the carbons of the ethyl and methyl groups. hmdb.ca

2D NMR Techniques: To resolve complex spectral overlaps and confirm connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed. bmrb.ionih.gov

COSY experiments establish proton-proton (¹H-¹H) correlations through bonds, helping to trace the spin systems within the molecule. bmrb.io

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons with attached protons. nih.gov

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons (like the carbonyl groups) and piecing together the complete molecular structure. bmrb.io

Data from these NMR experiments, often conducted in a solvent like water (H₂O) or deuterium (B1214612) oxide (D₂O) at a controlled pH, provide a comprehensive picture of the molecule's structure. nih.govhmdb.ca

Interactive Table 1: NMR Chemical Shift Data for (3S)-3-Methyl-2-oxopentanoate in Water at pH 7.0

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | - | ~170-180* |

| C2 (Keto) | - | ~205-215* |

| C3 | 2.93 | 46.41 |

| C4 | 1.46 / 1.69 | 27.03 |

| C5 | 0.88 | 13.29 |

| C3-Methyl | 1.12 | 16.39 |

Note: Chemical shifts for quaternary carbons (C1, C2) are determined from HMBC and ¹³C spectra. Exact values can vary based on experimental conditions. Data sourced from PubChem. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. It is widely used for both the identification and quantification of 3-methyl-2-oxopentanoate in biological samples.

Molecular Ion Determination: The monoisotopic molecular weight of 3-methyl-2-oxopentanoic acid is 130.063 g/mol . In mass spectrometry, the compound is ionized, often forming a molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ (protonated) or [M-H]⁻ (deprotonated). High-resolution mass spectrometry can confirm the elemental formula (C₆H₁₀O₃) with high accuracy. nih.gov

Fragmentation Analysis: When coupled with techniques like Gas Chromatography (GC-MS) or in tandem mass spectrometry (MS/MS) experiments, the molecular ion is induced to break apart into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for α-keto acids like 3-methyl-2-oxopentanoate include:

Decarboxylation: Loss of a carboxyl group as carbon dioxide (CO₂), a fragment with a mass of 44 Da. This would result in an ion at m/z 87 from the protonated molecule [M+H]⁺ at m/z 131. nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation route for ketones. chemguide.co.uklibretexts.org This can lead to the formation of stable acylium ions. For instance, cleavage between C2 and C3 can produce a [CH₃CH₂CH(CH₃)]⁺ fragment (m/z 71) and a [COCOOH]⁺ fragment. Cleavage between C3 and C4 can result in the loss of an ethyl radical to form an ion at m/z 101.

McLafferty Rearrangement: While more common in other types of carbonyl compounds, rearrangement reactions can also occur.

MS/MS analysis of 3-methyl-2-oxopentanoate has identified prominent fragment ions that are used for its specific detection. nih.gov

Interactive Table 2: Common Mass Fragments of 3-Methyl-2-oxopentanoate

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Process |

|---|---|---|

| 131 | [M+H]⁺ | Protonated Molecular Ion |

| 99 | [M-OCH₃]⁺ or other | Fragment from the parent ion |

| 87 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the protonated molecule |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from cleavage at the C3-C4 bond |

Data sourced from PubChem and fragmentation principles. nih.govchemguide.co.uklibretexts.org

Isotopic Labeling and Enrichment Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. doi.orgresearchgate.net In this method, one or more atoms in the 3-methyl-2-oxopentanoate molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as carbon-13 (¹³C) or deuterium (²H). nih.gov

The commercially available Sodium 2-keto-3-methyl-pentanoate (¹³C₆, 99%) is an example of a fully labeled tracer used for such studies. isotope.com When introduced into cells or organisms, this labeled compound participates in metabolic reactions just like its unlabeled counterpart. researchgate.net

The primary analytical tool for enrichment analysis is mass spectrometry. doi.org The incorporated heavy isotopes cause a predictable mass shift in the parent molecule and its downstream metabolites. For example, the fully ¹³C₆-labeled 3-methyl-2-oxopentanoate will have a mass that is 6 Da higher than the unlabeled version. By tracking these mass-shifted ions through metabolic pathways, researchers can:

Elucidate Metabolic Pathways: Trace the conversion of 3-methyl-2-oxopentanoate into other compounds.

Quantify Metabolic Flux: Measure the rate of metabolic reactions involving this keto acid.

Confirm Metabolite Identity: The distinct isotopic pattern helps to confidently identify related metabolites in complex biological mixtures. doi.org

This approach is central to the field of metabolomics and fluxomics, providing dynamic information about cellular metabolism that cannot be obtained by measuring static metabolite concentrations alone. nih.govresearchgate.net

Computational Approaches in the Study of 3 Methyl 2 Oxopentanoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a high-resolution view of 3-methyl-2-oxopentanoate (B1228249), its derivatives, and their interactions with biological macromolecules. These methods are crucial for understanding the structural basis of the compound's metabolic functions.

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. In the context of 3-methyl-2-oxopentanoate, which is the α-keto acid analog of isoleucine, docking studies are pivotal for understanding its interaction with key enzymes in the branched-chain amino acid (BCAA) catabolic pathway. nih.govnih.gov The primary enzymatic targets for such studies are branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov

Docking simulations can elucidate the specific binding modes of 3-methyl-2-oxopentanoate within the active sites of these enzymes. For instance, studies can model how the carboxyl and keto groups of the compound form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's active site. The methyl and ethyl groups of the compound also play a significant role in defining its steric and hydrophobic interactions within the binding pocket. These simulations are critical for understanding the substrate specificity of BCAT and BCKDH for the various branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoate (also known as KMV), α-ketoisocaproate (KIC), and α-ketoisovalerate (KIV). nih.gov

Table 1: Key Metabolic Enzymes Interacting with 3-Methyl-2-oxopentanoate

| Enzyme | Abbreviation | Role in BCAA Catabolism | EC Number |

|---|---|---|---|

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of isoleucine to 3-methyl-2-oxopentanoate. nih.gov | 2.6.1.42 nih.gov |

| Branched-chain α-keto acid dehydrogenase | BCKDH | Catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoate. nih.gov | 1.2.4.4 genome.jp |

Conformational analysis is used to determine the preferred three-dimensional structures of a molecule. 3-Methyl-2-oxopentanoate is a chiral molecule that can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding its conformational landscape is essential, as the biological activity of a molecule is often dependent on a specific conformation that allows for optimal binding to its target enzyme.

Computational studies can predict the relative energies of different conformers of 3-methyl-2-oxopentanoate and its derivatives, such as its esters. researchgate.net For example, research into the organoleptic (odor) properties of various alkyl 3-methyl-2-oxopentanoates has utilized conformational analysis to correlate molecular shape with sensory perception. researchgate.net These analyses can reveal that while different stereoisomers, such as (+)- and (-)-enantiomers of ethyl 3-methyl-2-oxopentanoate, may have similar odor profiles, their potency can differ, which is attributed to their distinct three-dimensional shapes and how they interact with olfactory receptors. researchgate.net The synthesis of specific stereoisomers, for instance from L-(+)-isoleucine, allows for the investigation of individual enantiomers. researchgate.net

Systems Biology and Metabolic Flux Analysis

Systems biology approaches aim to understand the broader metabolic network in which 3-methyl-2-oxopentanoate participates. Metabolic flux analysis, a key tool in systems biology, quantifies the rates of metabolic reactions in a cell or organism, providing a dynamic view of metabolism.

Kinetic modeling of the BCAA catabolic pathways integrates experimental data on enzyme kinetics and metabolite concentrations to create a mathematical representation of the metabolic system. These models can simulate the flow of metabolites through the pathway and predict how perturbations, such as changes in substrate availability or enzyme activity, affect the concentrations of intermediates like 3-methyl-2-oxopentanoate. nih.gov

The catabolism of BCAAs involves shared enzymes, leading to potential crosstalk between the degradation pathways of leucine (B10760876), isoleucine, and valine. nih.gov Kinetic models are crucial for understanding the complex regulatory mechanisms that govern this pathway, such as the activity of the BCKDH complex, which is the rate-limiting step in BCAA catabolism. nih.gov Studies using isolated perfused organs, like the rat kidney, have provided valuable data for these models by measuring the rates of transamination and oxidation of BCAAs and their corresponding α-keto acids under various conditions. nih.gov For example, such studies have shown that the rate of transamination of branched-chain amino and 2-oxo acids can be greater than the rates of oxidation at near-physiological concentrations. nih.gov

Metabolic flux analysis can be used to predict the distribution of metabolic fluxes throughout a cellular system. By using techniques like 13C-based flux analysis, researchers can trace the path of labeled substrates, such as isoleucine, through the metabolic network and quantify the rates of different reactions. embopress.org This provides a detailed picture of how 3-methyl-2-oxopentanoate is produced and consumed in various tissues.